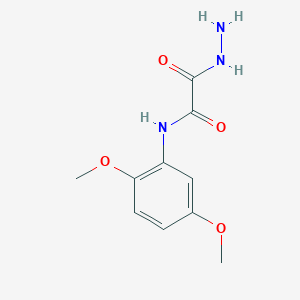![molecular formula C11H10N4S B398348 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole CAS No. 4091-89-8](/img/structure/B398348.png)
5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole” is a chemical compound with the molecular formula C11H10N4S . Its average mass is 230.289 Da and its monoisotopic mass is 230.062622 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows :Wissenschaftliche Forschungsanwendungen
Anticancer-Eigenschaften
5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole wurde auf sein Potenzial als Antikrebsmittel untersucht. Eisenchelatoren wie Deferoxamin (DFO) und Deferasirox (DFX) haben eine Antikrebsaktivität gezeigt, indem sie den Zellzyklus anhalten und Apoptose induzieren . Weitere Studien sind erforderlich, um seine spezifischen Mechanismen und Wirksamkeit gegen verschiedene Krebsarten zu untersuchen.
Metallchelatisierung und Koordinationschemie
Aufgrund seines schwefelhaltigen Molekülteils kann diese Verbindung als Ligand für Metallionen fungieren. Forscher haben seine Koordinationschemie mit Übergangsmetallen untersucht, die Anwendungen in der Katalyse, der Wirkstoffabgabe und der Materialwissenschaft haben könnten. Die Untersuchung seiner Bindungsaffinität und -stabilität mit verschiedenen Metallionen ist entscheidend .
Biologische Aktivität und Pharmakologie
Das Verständnis der biologischen Wirkungen von this compound ist unerlässlich. Forscher haben seine Interaktionen mit zellulären Zielstrukturen untersucht, darunter Enzyme und Rezeptoren. Die Untersuchung seiner Pharmakokinetik, Toxizität und potenziellen therapeutischen Anwendungen ist im Gange .
Photophysikalische Eigenschaften
Das aromatische System der Verbindung deutet auf potenzielle photophysikalische Eigenschaften hin. Forscher haben seine Absorptions- und Emissionsspektren, sein Fluoreszenzverhalten und seine photochemische Reaktivität untersucht. Anwendungen könnten fluoreszierende Sonden, Sensoren oder optoelektronische Geräte umfassen .
Synthetische Methodik und Derivate
Die Entwicklung effizienter Synthesewege für den Zugang zu dieser Verbindung und ihren Derivaten ist entscheidend. Forscher haben verschiedene Synthesemethoden berichtet, darunter tert-butyl-substituierte Analoga. Diese Derivate können unterschiedliche Eigenschaften und Anwendungen aufweisen .
Materialwissenschaft und organische Elektronik
Aufgrund seiner heterocyclischen Struktur könnte this compound Anwendungen in der organischen Elektronik finden. Forscher haben seine Verwendung in organischen Halbleitern, Leuchtdioden (OLEDs) und Feldeffekttransistoren (OFETs) untersucht .
Wirkmechanismus
Target of Action
The primary target of 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This compound acts as an iron chelator . The addition of Fe2+ can abolish the cytotoxicity of this compound .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron homeostasis in cells . This can significantly inhibit cancer cell proliferation, as rapidly proliferating cancer cells have a higher iron requirement than normal cells . The compound’s action leads to the arrest of the cell cycle at the G1 phase and induces significant apoptosis in cells .
Pharmacokinetics
Its molecular formula is c11h10n4s , and it has an average mass of 230.289 Da , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The compound displays strong antiproliferative activity in vitro against various cancer cells . It induces apoptosis in cells, as evidenced by the upregulation of Bcl-2, Bax, and cleaved caspase-3 proteins .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the presence of ferrous ions in the environment can affect the compound’s cytotoxicity . .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole in lab experiments include its unique chemical structure and properties, which make it a versatile building block for the synthesis of novel materials and compounds. Its potential applications in medicine and agriculture also make it a valuable compound for research. However, the limitations of using this compound include its complex synthesis process and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are many future directions for the research and development of 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole. In medicine, this compound has the potential to be developed into a new class of anticancer drugs that target specific molecular pathways. In agriculture, this compound could be used to develop new plant growth regulators that improve crop yield and quality. In material science, this compound could be used to synthesize new materials with unique properties, such as sensors and drug delivery systems. Further research is needed to explore the full potential of this compound and its applications in various fields.
Conclusion:
In conclusion, this compound is a valuable compound with potential applications in various fields, including medicine, agriculture, and material science. Its unique chemical structure and properties make it a versatile building block for the synthesis of novel materials and compounds. Further research is needed to explore the full potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of 5-Methyl-1H-indole-3-carboxaldehyde with 2-amino-4-methylthio-1,2,4-triazine in the presence of a catalyst. The reaction proceeds under mild conditions and produces a high yield of the desired product. Other methods of synthesis include the use of different reagents and catalysts, such as palladium, copper, and iron.
Biochemische Analyse
Biochemical Properties
It has been found that derivatives of this compound have shown significant antiproliferative activity in vitro against various cancer cells . This suggests that 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole may interact with certain enzymes, proteins, and other biomolecules, influencing biochemical reactions within these cells .
Cellular Effects
In cellular contexts, this compound and its derivatives have been observed to influence cell function significantly. For instance, one derivative was found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . This suggests that this compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Studies on its derivatives suggest that they selectively bind to ferrous ions, but not to ferric ions . This binding interaction could potentially lead to changes in enzyme activity, inhibition or activation, and alterations in gene expression .
Eigenschaften
IUPAC Name |
5-methyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-15-8-6-4-3-5-7(8)9-10(15)12-11(16-2)14-13-9/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBORRTLUNZDCNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B398269.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B398270.png)
![17-(4-Methoxybenzyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B398271.png)
![4-(4-Chloro-2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B398273.png)







